molecular formula C20H24N2O3 B2906455 4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2380070-51-7

4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2906455
CAS No.: 2380070-51-7
M. Wt: 340.423
InChI Key: JLJNYYITXDNDPH-UHFFFAOYSA-N
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Description

4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a methylpyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methoxybenzoyl chloride with piperidine to form the intermediate 1-(4-methoxybenzoyl)piperidine. This intermediate is then reacted with 2-methylpyridine-4-methanol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The methoxybenzoyl group can interact with hydrophobic pockets, while the piperidine ring may form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group provides hydrophobic interactions, while the piperidine ring offers flexibility and the potential for hydrogen bonding .

Properties

IUPAC Name

(4-methoxyphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-12-19(9-10-21-15)25-14-16-4-3-11-22(13-16)20(23)17-5-7-18(24-2)8-6-17/h5-10,12,16H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJNYYITXDNDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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